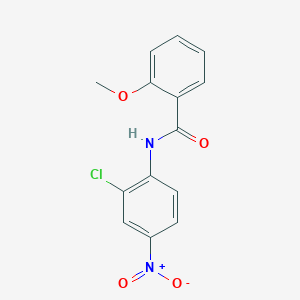
ethyl 2-methyl-5-(2-oxo-2-(pyrrolidin-1-yl)acetyl)-4-phenyl-1H-pyrrole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-methyl-5-(2-oxo-2-(pyrrolidin-1-yl)acetyl)-4-phenyl-1H-pyrrole-3-carboxylate: is a complex organic compound characterized by its pyrrole and pyrrolidine rings. This compound is part of a broader class of heterocyclic compounds that have garnered interest due to their potential biological and pharmaceutical applications.
准备方法
Synthetic Routes and Reaction Conditions: . Key steps include:
Formation of the Pyrrole Core: This can be achieved through the Paal-Knorr synthesis, which involves the reaction of 1,4-diketones with primary amines.
Introduction of the Pyrrolidine Ring: This step often involves the reaction of the pyrrole core with a suitable amine, such as pyrrolidine, under controlled conditions to form the pyrrolidine ring.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, ensuring that reaction conditions are optimized for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques to achieve large-scale production.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to reduce specific functional groups within the molecule.
Substitution: Substitution reactions can be employed to replace certain atoms or groups within the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as halides and amines are often used in substitution reactions.
Major Products Formed:
Oxidation: Products can include carboxylic acids, aldehydes, and ketones.
Reduction: Products can include alcohols and amines.
Substitution: Products can include various substituted pyrroles and pyrrolidines.
科学研究应用
Chemistry and Biology: . Its complex structure makes it a valuable intermediate in the development of new drugs and treatments.
Medicine: Due to its structural complexity, this compound may be used in the design of new therapeutic agents. Its potential biological activities could include antiviral, anti-inflammatory, and anticancer properties.
Industry: In the chemical industry, this compound could be used as a building block for the synthesis of more complex molecules. Its versatility makes it a valuable component in various chemical processes.
作用机制
The exact mechanism of action of this compound would depend on its specific biological targets. Potential molecular targets could include enzymes, receptors, or other proteins within cells. The pathways involved might include signal transduction pathways, metabolic pathways, or gene expression regulation.
相似化合物的比较
Ethyl 2-methyl-5-(2-oxo-2-(pyrrolidin-1-yl)acetyl)-4-phenyl-1H-pyrrole-3-carboxylate: is structurally similar to other pyrrole and pyrrolidine derivatives.
Comparison with Other Compounds: This compound may differ in terms of its substituents, functional groups, and overall molecular structure, which can influence its biological activity and applications.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique biological and chemical properties compared to other similar compounds.
属性
IUPAC Name |
ethyl 2-methyl-5-(2-oxo-2-pyrrolidin-1-ylacetyl)-4-phenyl-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-3-26-20(25)15-13(2)21-17(16(15)14-9-5-4-6-10-14)18(23)19(24)22-11-7-8-12-22/h4-6,9-10,21H,3,7-8,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPEPAXCSJJBFLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C2=CC=CC=C2)C(=O)C(=O)N3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
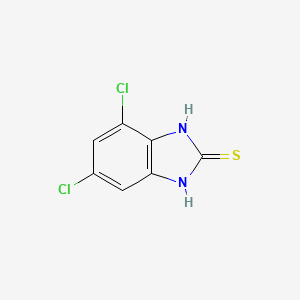
![6-{[4-(3-methoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2923414.png)
![3-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline](/img/structure/B2923417.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2923418.png)
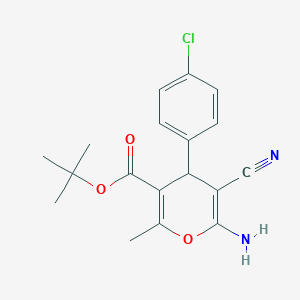
![4-Chloro-2-{[(4-chloro-2,5-dimethoxyphenyl)amino]methyl}phenol](/img/structure/B2923423.png)
![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2923426.png)
![3-cyclopentyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B2923427.png)
![6-Methyl-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2923428.png)
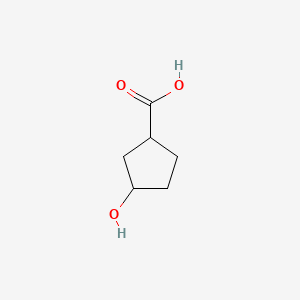
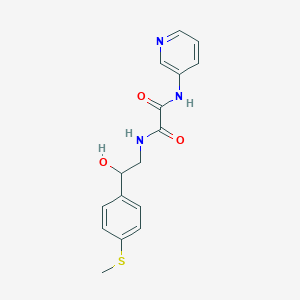
![Ethyl 6-(hydroxymethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B2923432.png)
![1-[1-(4-bromo-1H-pyrazol-1-yl)cyclopropyl]ethan-1-amine](/img/structure/B2923434.png)
